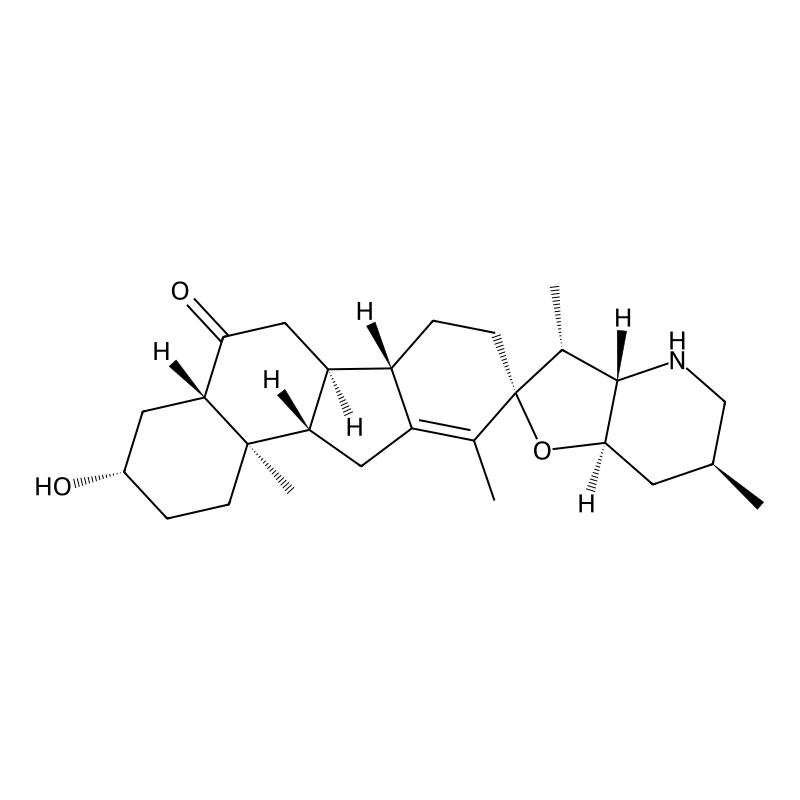

Peimisine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peimisine steroidal alkaloid

Peimisine Data Summary

| Aspect | Key Findings | Relevant Context |

|---|---|---|

| Content & Distribution | Higher content in cultivated Zhe-Beimu (F. thunbergii) than in Chuan-Beimu species (F. cirrhosa group) [1]. Specific wild specimens (e.g., SK-FC) show high accumulation [2]. | Content is influenced by geographical origin and cultivation practices (e.g., tissue culture vs. field collection) [2]. |

| Analytical Methods | UPLC-Q-Exactive Orbitrap MS/MS is widely used for identification and quantification [3] [2]. DESI-MSI (Desorption Electrospray Mass Spectrometry Imaging) can map its spatial distribution within the bulb [4]. | Used in metabolomic studies to profile and distinguish between different Fritillaria species [3]. |

| Biosynthesis Regulation | The K2S treatment (potassium application under shading) in F. thunbergii significantly increases levels of this compound and other steroidal alkaloids [5]. | Involves key genes like farnesyl pyrophosphate synthase (FtFPS) and is regulated by transcription factors (e.g., AP2/ERF) [5]. |

| Bioactivity & Mechanism | Identified as a key antioxidant compound with good binding affinity to core targets like AKT1 and ESR1 [3]. Network pharmacology suggests it may alleviate asthma by targeting proteins like HSP90 [6]. | Part of a multi-component, multi-target mechanism of action, common in traditional medicine [6]. |

Detailed Experimental Protocols

Here are methodologies for key experiments involving this compound, based on the cited research.

Metabolite Extraction and Profiling (UHPLC-MS/MS)

This protocol is used for the broad identification and quantification of this compound and other metabolites in Fritillaria bulbs [3] [2].

- Sample Preparation: Fresh or dried bulb powder is weighed (~100 mg) and extracted with 1.2 mL of a 70% methanol aqueous solution. The mixture is vortexed multiple times, incubated at 4°C for 12 hours, and then centrifuged. The supernatant is filtered through a 0.22 μm membrane before analysis [7].

- Instrumentation and Analysis:

- LC Conditions: A C18 column is typically used. The mobile phase often consists of (A) 0.1% formic acid in water and (B) acetonitrile, using a gradient elution program [8].

- MS Conditions: Analysis is performed with a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) in positive electrospray ionization (ESI+) mode. Data is acquired in full-scan and data-dependent MS/MS modes for compound identification [3].

Quantification of Alkaloids via Targeted UPLC-MS/MS

This method provides precise measurement of this compound and specific alkaloids [2].

- Standard Solution Preparation: Reference standards for this compound, imperialine, peimine, and peiminine are dissolved to create a series of calibration solutions with known concentrations.

- Sample Preparation: Bulb powder is extracted with methanol. The internal standard is added, proteins are precipitated with acetonitrile, and the supernatant is evaporated to dryness. The residue is reconstituted in a methanol-acetonitrile mixture for analysis [8].

- UPLC-MS/MS Analysis:

- Chromatography: A Waters ACQUITY UPLC BEH C18 column is used with a gradient elution.

- Mass Spectrometry Detection: A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. For this compound, the specific precursor and product ion transitions are monitored to ensure accurate quantification [8].

Biosynthesis Pathway and Regulation

The biosynthesis of steroidal alkaloids like this compound in Fritillaria is complex. The diagram below outlines the proposed pathway and its regulation based on transcriptomic studies [1] [5] [7].

Proposed biosynthetic pathway and regulatory network for steroidal alkaloids like this compound in Fritillaria, integrating transcriptome studies [1] [5] [7].

Potential Mechanisms of Action

Network pharmacology studies suggest this compound's bioactivity arises from interacting with multiple targets. The diagram below illustrates its potential role in alleviating asthma-related symptoms [6] [3].

Proposed multi-target mechanisms of this compound, particularly in asthma alleviation and antioxidant effects, as predicted by network pharmacology [6] [3].

Research Applications and Future Directions

- Quality Control and Traceability: The variation in this compound content based on origin and cultivation method makes it a valuable chemical marker for authenticating Fritillaria bulbus and combating adulteration [2].

- Functional Food Development: As a medicinal food homology substance, understanding this compound's antioxidant properties supports its potential use in health-functional foods [3].

- Unresolved Questions: Future research should focus on elucidating the complete biosynthetic pathway, particularly the late steps, and conducting in-depth pharmacological and pharmacokinetic studies to confirm its therapeutic potential and mechanism of action [1] [8].

References

- 1. Integrative analysis of the steroidal alkaloids distribution ... [pmc.ncbi.nlm.nih.gov]

- 2. Multidimensional quality evaluation and traceability study ... [pmc.ncbi.nlm.nih.gov]

- 3. Revealing key antioxidant compounds and mechanisms in ... [nature.com]

- 4. Spatial distribution of alkaloids in Fritillaria Bulbus using ... [sciencedirect.com]

- 5. Regulation of Steroidal Alkaloid Biosynthesis in Bulbs ... [mdpi.com]

- 6. Network Pharmacology and Molecular Docking Reveal the ... [sciencedirect.com]

- 7. Transcriptomic and metabolic analyses reveal the potential ... [frontiersin.org]

- 8. Integrated UPLC–MS/MS and UPLC–Q–TOF ... [pmc.ncbi.nlm.nih.gov]

Observed Bioactivities & Mechanisms of Peimisine

| Bioactivity / Effect | Experimental Model / System | Observed Outcome / Proposed Mechanism | Key Supporting Evidence |

|---|---|---|---|

| Anti-inflammatory & Anti-oxidant [1] [2] | Human bronchial epithelial cells (BEAS-2B) + Cigarette Smoke Extract (CSE) | Reduces ROS; ↑ SOD, GSH/GSSG ratio; ↓ MDA, 4-HNE; Inhibits apoptosis & DNA damage. | Western blot, Flow Cytometry, ELISA [2] |

| Anti-inflammatory [1] | Transgenic zebrafish larvae + CuSO4-induced inflammation | Inhibits macrophage migration to site of inflammation; potential inhibition of ferroptosis. | Microscopy, Gene expression analysis (e.g., acsl4b, fthl28) [1] |

| Putative TAAR1 Agonist [3] | In silico molecular docking & dynamics simulation | Binds strongly to TAAR1, a GPCR target in CNS; potential for treating Major Depressive Disorder. | Computational modeling (Binding affinity, MM-PBSA) [3] |

| Improved Bioavailability [1] | Zebrafish embryos (toxicity & efficacy) | Derivative PMS-S shows significantly lower developmental toxicity and better water solubility. | Mortality, hatching rate, body length measurements [1] |

The anti-inflammatory and antioxidant effects of Peimisine are mediated through specific cellular signaling pathways, as illustrated below.

Signaling Pathways in Anti-inflammatory Action

This compound modulates the NRF2/KEAP1 and JNK/MAPK pathways to counteract oxidative stress and inflammation.

Detailed Experimental Protocols

To help you evaluate or replicate the key findings, here are the methodologies from the cited studies.

1. Protocol: Anti-oxidant and Anti-inflammatory Effects in BEAS-2B Cells [2]

- Cell Culture: Human bronchial epithelial cells (BEAS-2B) are maintained in standard culture medium.

- Oxidative Stress Model: Cells are treated with Cigarette Smoke Extract (CSE) at a concentration of 0.5% for 24 hours to induce oxidative stress and inflammation.

- Drug Intervention: Co-treatment with this compound at various concentrations (e.g., 10, 20, 40 µM) alongside CSE.

- ROS Measurement: Cells are incubated with the fluorescent probe DCFH-DA (10 µM) for 25 minutes. Intracellular ROS levels are quantified using flow cytometry.

- Oxidative Stress Markers: Levels of Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), Superoxide Dismutase (SOD) activity, and the GSH/GSSG ratio are measured using commercial assay kits (ELISA-based methods).

- Protein Analysis: Key proteins in the NRF2/KEAP1 and JNK/MAPK pathways (e.g., NRF2, KEAP1, JNK, p-JNK) are analyzed by Western blot.

- DNA Damage & Apoptosis: DNA damage is assessed by measuring 8-OHdG levels and using Hoechst 33258 staining for nuclear condensation. Apoptosis is further evaluated by flow cytometry and Western blot for apoptotic markers.

2. Protocol: In silico Identification as a TAAR1 Agonist [3]

- Protein Preparation: The 3D crystal structure of human TAAR1 (PDB ID: 9JKQ) is obtained from the Protein Data Bank.

- Ligand Preparation: A 3D structure of this compound is sourced from the IMPPAT 2.0 database of phytochemicals.

- Molecular Docking: Virtual screening and docking are performed using InstaDock v1.2 software. The grid box is centered on the known binding site of a reference agonist (Ulotaront).

- Interaction Analysis: The binding pose and molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and TAAR1 are analyzed and visualized using PyMOL and Discovery Studio Visualizer.

- Stability Assessment: The stability of the this compound-TAAR1 complex is evaluated through all-atom molecular dynamics (MD) simulations (typically 100 ns) and Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) calculations.

Research Gaps and Future Directions

While the data is promising, several knowledge gaps remain for a researcher audience:

- Mechanism Validation: The proposed mechanism as a TAAR1 agonist is currently a computational prediction and requires validation in cellular and animal models [3].

- Direct Targets: The primary molecular target(s) that initiate its anti-inflammatory and antioxidant effects are not yet conclusively identified.

- In Vivo Efficacy: Most data on its anti-inflammatory effects come from in vitro models [2]. More robust in vivo studies are needed to confirm efficacy and mechanism in whole organisms.

- Structure-Activity Relationship (SAR): A systematic SAR study is lacking but would be crucial for medicinal chemistry optimization of this compound's derivatives, like PMS-S [1].

References

Detailed Experimental Protocols

For researchers looking to replicate key studies, here are the methodologies from cited literature.

Protocol 1: Evaluating Anti-Oxidative Stress in BEAS-2B Cells

This protocol is based on a 2024 study investigating the protection against CSE-induced damage [1].

- Cell Line: Human bronchial epithelial BEAS-2B cells.

- Cultivation: Cells are cultured and then treated with CSE to establish an oxidative stress model.

- Treatment: Cells are co-treated with varying concentrations of Peimisine (e.g., 10, 20, 40 μM) for 24 hours.

- Oxidative Stress Assessment:

- ROS Measurement: Using a fluorescent probe like DCFDA, analyzed via flow cytometry.

- Biomarker Assays: Levels of Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), Superoxide Dismutase (SOD) activity, and the GSH/GSSG ratio are measured using commercial assay kits (e.g., ELISA).

- Pathway Analysis: Protein expression levels of key pathway components (e.g., Nrf2, Keap1, p-JNK, JNK) are analyzed by Western blot.

The workflow can be summarized as follows:

Protocol 2: Cytotoxicity and Apoptosis Assay in Cancer Cells

This protocol is based on studies profiling this compound's anti-cancer activity [2].

- Cell Lines: Various cancer cell lines such as A2780 (ovarian cancer), LLC, HepG2 (liver cancer), and A549 (lung cancer) cells.

- Cytotoxicity Assay (CCK-8):

- Cells are treated with a range of this compound concentrations (e.g., 17.43 - 92.07 μg/mL) for 72 hours.

- Cell viability is measured using a CCK-8 assay, which determines the half-maximal inhibitory concentration (IC50).

- Apoptosis Analysis:

- Cells are treated with a specific concentration of this compound (e.g., 15 μg/mL) for 24, 48, and 72 hours.

- The cells are then analyzed for cell cycle distribution (e.g., via propidium iodide staining and flow cytometry) to identify phase arrest.

- Apoptosis rates can be quantified using assays like Annexin V staining.

Analytical Methods for Quantification

For the identification and quantification of this compound in samples such as plant material or plasma, advanced chromatographic methods are employed. Here is a summary of a UPLC-MS/MS method.

| Parameter | Description |

|---|---|

| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [3] |

| Column | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) [3] |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) [3] |

| Flow Rate | 0.4 mL/min [3] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) [3] |

| MS Transitions (MRM) | This compound: Precursor Ion → Product Ion (m/z not specified in results). Note: For reference, similar alkaloid Peimine: m/z 432.4 → 414.4 [3] | | Sample Prep (Plasma) | Liquid-Liquid Extraction (LLE) with Ethyl Acetate [3] |

Derivative Research & Current Challenges

Recent research has focused on modifying the native this compound molecule to overcome its inherent limitations.

- Solubility & Toxicity Challenges: The clinical application of this compound is constrained by its poor water solubility, which affects its bioavailability. Furthermore, high concentrations (e.g., 100 μmol/L) have been shown to induce developmental toxicity and teratogenic effects in zebrafish embryo models [4].

- This compound-Sulfide (PMS-S): A sulfonated derivative of this compound has been synthesized to address these issues. PMS-S demonstrates significantly improved water solubility, membrane permeability, and, crucially, a reduced toxicity profile in zebrafish compared to the parent compound. It retains potent anti-inflammatory and antioxidant activity, potentially by inhibiting the ferroptosis pathway [4].

The core relationship between the parent compound and its derivative is shown below:

References

- 1. Ebeiedinone and this compound inhibit cigarette smoke extract ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Ebeiensine) | M Receptor Antagonist [medchemexpress.com]

- 3. Simultaneous Determination and Pharmacokinetics of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound-sulfide improves inflammation caused by copper ... [sciencedirect.com]

Peimisine Pharmacokinetic & Excretion Data

The data below is primarily derived from studies on Sprague-Dawley (SD) rats using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1].

| Parameter | Findings & Values | Notes |

|---|---|---|

| Analytical Method | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] | Carbamazepine used as internal standard (IS). |

| Pharmacokinetics | Slow distribution and elimination from plasma [1]. | |

| Linearity | Linear dynamics in dose range of 0.26 - 6.5 mg/kg [1]. | Observed in rats. |

| Gender Differences | Significant gender differences in AUC(0-t), AUC(0-∞) (P < 0.05) [1]. | Drug blood levels in male rats were significantly higher than in females. |

| Tissue Distribution | High levels in spleen, kidney, lung, liver, and heart [1]. | In both male and female rats. |

| Low Penetration Tissues | Low levels in uterus, ovary, testis, and brain [1]. | |

| Excretion (at 1.3 mg/kg dose) | ||

| Bile | < 0.7% of administered dose recovered [1]. | In both male and female rats. |

| Urine | 43.07% recovered (Male), 13.46% recovered (Female) [1]. | Major elimination route for male rats. No significant gender differences (P > 0.05). |

| Feces | 7.49% recovered (Male), 15.05% recovered (Female) [1]. | Significant gender differences (P < 0.05). |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the key methodological details from the studies.

LC-MS/MS Bioanalysis of Peimisine in Rat Plasma [1]

This protocol is designed for the quantification of this compound in biological matrices like plasma.

- Chromatography:

- Mass Spectrometry (MS) Detection:

- Ionization Mode: Positive ion electrospray ionization (ESI+) [3].

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Ion Transitions: The precursor ion to product ion transition for this compound is optimized by monitoring the loss of H₂O and other fragments. Specific qualifier ions (e.g., after losing both H₂O and –CH₄) can be used for confirmation [3].

- Sample Preparation:

- Protein Precipitation: Biological samples (e.g., 20 µL of plasma) are mixed with an internal standard (e.g., Carbamazepine) and then treated with a solvent like acetonitrile to precipitate proteins [1] [2].

- Vortexing and Centrifugation: The mixture is vortexed for several minutes and then centrifuged at high speed (e.g., 16,106 × g for 20 minutes) [2].

- Analysis: The supernatant is collected and injected into the UPLC-MS/MS system for analysis [2].

In Vivo Pharmacokinetic and Excretion Study in Rats [1]

This describes the in-life phase of the experiment.

- Animal Model: Sprague-Dawley (SD) rats (both male and female).

- Dosing: Single oral administration of this compound at specified doses (e.g., 0.26, 1.3, and 6.5 mg/kg).

- Sample Collection:

- Pharmacokinetics: Blood samples are collected serially over time via the orbital venous plexus or other routes. Plasma is separated by centrifugation for analysis.

- Excretion: Rats are housed in metabolic cages for the separate collection of total urine and feces over a defined period (e.g., 24 hours).

- Data Analysis: Non-compartmental analysis is typically used to calculate pharmacokinetic parameters like AUC, Cmax, Tmax, and t₁/₂.

Metabolic Pathways and Excretion Workflow

The following diagram illustrates the overall process of absorption, metabolism, and excretion of this compound as identified in the research, integrating findings from multiple studies [1] [2].

> Integrated workflow of this compound's in vivo journey from absorption to excretion, based on rat studies.

Key Research Insights and Future Directions

- Novel Therapeutic Potential: Recent computational studies have identified this compound as a potential Trace Amine-Associated Receptor 1 (TAAR1) agonist, suggesting a new avenue for developing next-generation antidepressants. In silico models show it has strong binding affinity and favorable drug-like properties for this target [4] [5].

- Antioxidant Role: As a differential active compound in Fritillaria species, this compound is implicated in antioxidant mechanisms, potentially acting through key therapeutic targets like AKT1 and ESR1 and mediating the PI3K/AKT signaling pathway [6].

References

- 1. Pharmacokinetics, tissue distribution and excretion of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated UPLC–MS/MS and UPLC–Q–TOF ... [frontiersin.org]

- 3. Simultaneous Determination and Pharmacokinetics of ... [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based identification of bioactive compounds as trace ... [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based identification of bioactive compounds as trace ... [journals.plos.org]

- 6. Revealing key antioxidant compounds and mechanisms in ... [nature.com]

Known Context and Quantitative Presence of Peimisine

While in vivo tissue distribution data is unavailable, peimisine is recognized as a notable alkaloid in Fritillaria species. The table below summarizes its context from quality evaluation studies:

| Aspect | Key Findings |

|---|---|

| Analytical Detection | Identified and quantified in plant bulbs using UHPLC-Q-Exactive Orbitrap MS/MS [1]. |

| Role in Quality | Classified as a "Differential Active Compound" (DAC), meaning its content varies significantly between different Fritillaria species and origins, influencing their overall quality and potential efficacy [1]. |

| Reported Abundance | One study on Fritillaria cirrhosa found that field-collected wild specimens from one township (Seka) accumulated higher levels of this compound compared to samples from other sources [2]. |

Proposed Experimental Workflow for Tissue Distribution

Although this compound-specific data is lacking, a established and reliable protocol for studying the tissue distribution of a structurally similar Fritillaria alkaloid, sipeimine, is available [3] [4]. The following diagram outlines the key stages of this methodology, which can be directly adapted for this compound research.

Key Experimental Protocols from Sipeimine Studies

The methodology used for sipeimine provides a ready-made blueprint [3] [4].

Analytical Technique: UPLC-MS/MS

- Chromatography: ACQUITY UPLC H-Class system with a Waters ACQUITY UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm).

- Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water (A) and acetonitrile (B).

- Mass Spectrometry: Waters Xevo TQ-S triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive MRM mode.

- MRM Transition for Sipeimine: m/z 430 → 138. This parameter would need to be optimized for this compound.

Biological Sample Preparation

- A simple protein precipitation method is used.

- To a 20 µL biological sample, add 200 µL of acetonitrile and an internal standard (e.g., carbamazepine).

- Vortex mix for 3 minutes, then centrifuge at 16,106 × g for 20 minutes.

- The supernatant is transferred and evaporated to dryness. The residue is reconstituted in a methanol:acetonitrile (1:1) mixture for UPLC-MS/MS injection [3] [4].

Research Implications and Future Directions

The absence of tissue distribution data for this compound presents a clear opportunity for primary research. Its identification as a quality marker and its presence in botanical sources confirm its biological relevance [2] [1]. Research on sipeimine shows that Fritillaria alkaloids can be widely distributed to organs except the brain, a pattern that may also apply to this compound [3] [4].

References

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol for Anti-inflammatory Activity Assessment (In Vivo) [1]

This protocol evaluates the efficacy of peimisine derivatives in an acute lung injury model.

- Animal Model: Establish an Acute Lung Injury (ALI) model by intraperitoneally administering LPS (10 mg/kg) to mice.

- Drug Administration: Inject the compound of interest (e.g., the derivative Boc-leucine mono this compound ester monoamide, termed "compound G") intraperitoneally at doses (e.g., 2.5 or 10 mg/kg) as the experimental treatment.

- Sample Collection: Collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

- Efficacy Evaluation:

- Histopathology: Assess lung injury by measuring the lung Wet/Dry weight ratio and examining tissue sections.

- Cytokine Measurement: Measure levels of pro-inflammatory factors (TNF-α, IL-1β, IL-6) and iNOS in BALF or lung homogenates using ELISA or similar kits.

- Mechanism Probe: Analyze the expression of key proteins (IκB, p65) in the NF-κB pathway in lung tissue using Western Blot.

Protocol for Molecular Docking and Dynamics [2] [3]

This computational workflow identifies and validates interactions between this compound and protein targets.

- Target and Ligand Preparation:

- Molecular Docking:

- Use software like InstaDock or AutoDock Vina.

- Set the grid box to encompass the active site of the target protein.

- Perform docking simulations and select poses with the lowest binding affinity (kcal/mol) for analysis.

- Interaction Analysis:

- Visualize the docked complexes with tools like PyMOL and Discovery Studio Visualizer to identify hydrogen bonds, hydrophobic interactions, etc.

- Molecular Dynamics (MD) Simulation:

- Use software like GROMACS or AMBER to run all-atom MD simulations (typically 100-200 ns) of the protein-ligand complex in a solvated system.

- Analyze results using root-mean-square deviation (RMSD), molecular mechanics/Poisson-Boltzmann surface area (MM-PBSA) to confirm binding stability.

Mechanisms and Signaling Pathways

The following diagram synthesizes the primary molecular mechanisms and signaling pathways associated with this compound's anti-inflammatory and antioxidant activities as revealed by the cited research.

Diagram Summary: The diagram illustrates this compound's core mechanisms, including the established inhibition of NF-κB and AKT/MAPK pathways to reduce inflammation, and the proposed modulation of PI3K/Akt and Nrf2 pathways for antioxidant effects.

Pharmacokinetics and Research Considerations

For a compound to be a viable drug candidate, its behavior within the body is crucial. Preclinical data in rats provides initial insights.

| Parameter | Findings in Rats (after oral administration) [4] |

|---|---|

| Distribution | Slow distribution and elimination. High levels found in spleen, kidney, lung, liver, and heart. Low levels in brain, uterus, ovary, and testis. |

| Gender Differences | Significant (P < 0.05). Drug exposure (AUC) and tissue levels were higher in male rats than in females. |

| Excretion | Major route in male rats was urine (43.07%); in females, excretion was more balanced between urine (13.46%) and feces (15.05%). Very low recovery (<0.7%) in bile. |

- Research Gaps and Future Directions: While the existing data is promising, several areas require further investigation:

- Human Data: All pharmacokinetic information is currently from rodent studies. Human ADME (Absorption, Distribution, Metabolism, Excretion) profiles are needed.

- Specificity: Many mechanistic insights come from network pharmacology predictions or studies on this compound derivatives. Direct experimental validation of this compound's binding to targets like OTOF, IFI27, and TAAR1 is needed [2] [3].

- Therapeutic Potential: Its role in major depressive disorder via TAAR1 agonism is a very recent and promising finding that warrants extensive follow-up [3].

References

- 1. Study the Mechanism of this compound Derivatives on NF-κB ... [pubmed.ncbi.nlm.nih.gov]

- 2. Integrating multi-dimensional data to reveal the mechanisms and... [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based identification of bioactive compounds as trace ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, tissue distribution and excretion of this compound in rats... [link.springer.com]

Comprehensive Application Notes and Protocols for Peimisine Extraction and Analysis

Introduction and Background

Peimisine is a bioactive steroidal alkaloid belonging to the class of jerveratrum-type alkaloids with the chemical formula C₂₇H₄₁NO₃ and a molecular weight of 427.63 g/mol. It is primarily found in various Fritillaria species, including Fritillaria thunbergii Miq. (Zhe Beimu), Fritillaria cirrhosa, and Fritillaria unibracteata, which have been used in Traditional Chinese Medicine for over 2000 years as antitussive and expectorant remedies. [1] [2] [3] this compound, along with related alkaloids like peimine and peiminine, represents key bioactive constituents responsible for the therapeutic effects of Fritillaria preparations, exhibiting anti-inflammatory, antitussive, and potential anticancer activities. The extraction and analysis of this compound have gained significant research attention due to its pharmaceutical potential and the challenges associated with its isolation from natural sources. [2] [4]

Traditional solvent extraction methods for Fritillaria alkaloids have limitations including lengthy processing times, high solvent consumption, and environmental concerns. Consequently, researchers have developed advanced extraction techniques such as supercritical fluid extraction (SFE) with carbon dioxide and modifers to improve efficiency, yield, and environmental footprint. Additionally, the endangered status of many Fritillaria species due to overharvesting and their slow growth in high-altitude regions (2500-3000 m) has prompted investigation into alternative sources, including endophytic fungal production and tissue culture methods. This application note provides comprehensive protocols and methodological comparisons for the extraction, analysis, and alternative production of this compound to support researchers in pharmaceutical development and natural product chemistry. [1] [5] [4]

Extraction Methodologies

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide with polar modifiers represents the most advanced and efficient method for this compound extraction from Fritillaria bulbs. This technique offers significant advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and enhanced selectivity. The optimization of SFE parameters is crucial for maximizing this compound yield, and response surface methodology with central composite design has been successfully employed to determine optimal conditions. [1]

Table 1: Optimal SFE Conditions for this compound Extraction from Fritillaria thunbergii

| Parameter | Range Tested | Optimal Value | Influence on Yield |

|---|---|---|---|

| Extraction Time | 1.5–3.5 hours | 3.0 hours | Positive correlation up to optimum |

| Temperature | 45–65°C | 60.4°C | Complex interaction with pressure |

| Pressure | 10–30 MPa | 26.5 MPa | Positive effect on solubility |

| Ethanol Concentration | 80%–100% | 89.3% | Critical for alkaloid solubility |

| CO₂ Flow Rate | Not specified | Constant flow | Carrier function |

Under these optimized conditions, the maximum predicted yield of this compound reaches 0.5 mg/g dry plant material, representing a significant improvement over conventional methods. The addition of ethanol-water mixture as polar modifier is essential to overcome the inherent non-polarity of supercritical CO₂, dramatically improving the extraction efficiency of polar alkaloids like this compound. The SFE process also demonstrates superior antioxidant capacity in the extracts, with EC₅₀ DPPH values of 5.5 mg/mL and FRAP values of 118.2 mg AAE/100 g, suggesting co-extraction of additional bioactive compounds that may synergize with this compound's pharmacological effects. [1]

Conventional Extraction Methods

Traditional solvent extraction methods remain relevant for this compound extraction, particularly in laboratories without access to SFE equipment. Conventional approaches typically involve maceration or Soxhlet extraction using chloroform-methanol mixtures (4:1 v/v) as specified in the Chinese Pharmacopeia (2010 edition) for quality control of Fritillaria species. These methods, while established, present significant drawbacks including lengthy extraction times (typically 6-8 hours), large solvent volumes, and potential thermal degradation of bioactive compounds when elevated temperatures are employed. [1] [2]

Recent advancements in conventional extraction have focused on green solvent alternatives, with ethanol-water mixtures demonstrating excellent extraction efficiency for this compound while reducing environmental and safety concerns. The choice of solvent concentration significantly impacts yield, with 70-90% ethanol concentrations generally providing optimal balance between efficiency and selectivity. When comparing conventional methods to SFE, the superior performance of SFE is evident in higher extraction yields, reduced processing times, and lower solvent consumption, making it the method of choice for industrial applications and high-throughput analysis. [1]

Analytical Techniques

UPLC-MS/MS Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard for sensitive and specific quantification of this compound in complex matrices. The method offers exceptional sensitivity with detection limits reaching sub-nanogram per milliliter levels, making it suitable for pharmacokinetic studies and quality control applications. [2] [6]

Table 2: UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Conditions |

|---|---|

| Column | ACQUITY UPLC BEH C₁₈ (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient: Acetonitrile and 0.1% formic acid in water |

| Flow Rate | 0.3–0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI-Positive |

| MRM Transition | m/z 432.4→414.4 (peimine); 430.3→412.3 (peiminine) |

| Internal Standard | Theophylline or Carbamazepine |

For mass spectrometric detection, electrospray ionization in positive mode provides optimal sensitivity for this compound and related alkaloids. The characteristic fragmentation pattern involves loss of water molecules ([M+H-H₂O]⁺), with qualifier ions resulting from subsequent loss of -CH₄ groups, providing confirmation points for compound identity. The linear range typically spans from 1-500 ng/mL with correlation coefficients exceeding 0.990, while precision and accuracy demonstrate less than 15% deviation at LLOQ and less than 10% at other QC levels, meeting rigorous bioanalytical validation criteria. [2] [6]

UPLC-ELSD Method

For laboratories without access to mass spectrometric detection, ultra-performance liquid chromatography with evaporative light scattering detection provides a reliable alternative for this compound quantification. The UPLC-ELSD method employs an Acquity UPLC BEH C₁₈ column (100 mm × 2.1 mm, 1.7 µm) with gradient elution using acetonitrile-0.02% triethylamine in water at a flow rate of 0.4 mL/min. The ELSD parameters typically include a drift tube temperature of 40°C and spray parameter setting of 40%, with injection volumes of 1-2 µL. [7]

This method demonstrates excellent linearity (r ≥ 0.9991) over the tested concentration ranges, with average recovery rates of 94.5-98.1% and RSD ≤ 2.36%, indicating good precision and accuracy. While less sensitive than MS-based detection, UPLC-ELSD remains valuable for quality control applications where extreme sensitivity is not required, and offers advantages of simpler operation and lower equipment costs. The method has been successfully applied to simultaneous determination of this compound and sipeimine in Fritillaria walujewii Regel and Fritillaria pallidiflora Schrenk, demonstrating its applicability across different Fritillaria species. [7]

Alternative Production Methods

Endophytic Fungal Fermentation

The limited availability and slow growth of wild Fritillaria species has prompted investigation into alternative production methods for this compound, with endophytic fungal fermentation emerging as a promising approach. Isolation of endophytic fungi from Fritillaria species has revealed several strains capable of producing this compound and related alkaloids, offering a sustainable production platform independent of plant cultivation. [4]

The most significant breakthrough came with the isolation of Fusarium sp. from Fritillaria unibracteata var. wabensis, which demonstrated stable production of both this compound and peiminine in laboratory culture. Fungal identification involved phylogenetic analysis of ITS sequences, while alkaloid production was confirmed through TLC and HPLC-ELSD analysis of both mycelia and fermentation broth. This discovery presents a viable alternative to traditional plant extraction, with potential for strain improvement through mutagenesis and medium optimization to enhance yields. Additional studies have identified sipeimine-producing endophytic fungi from F. ussuriensis, further supporting the potential of microbial production for Fritillaria alkaloids. [4]

The experimental workflow below illustrates the complete process from fungal isolation to alkaloid production:

Experimental Protocols

Supercritical Fluid Extraction Protocol

Protocol Title: Supercritical Fluid Extraction of this compound from Fritillaria thunbergii Bulbs

Principle: This protocol describes the optimized extraction of this compound using supercritical CO₂ with ethanol-water modifier based on central composite design optimization. The method exploits the enhanced solvating power of supercritical fluids and the selectivity provided by polar modifiers to achieve efficient alkaloid extraction. [1]

Materials and Equipment:

- Supercritical fluid extraction system with CO₂ supply

- Fritillaria thunbergii bulb powder (50 mesh)

- Ethanol (HPLC grade)

- Ultrasonic bath

- Rotary evaporator

- Analytical balance

Procedure:

- Plant Material Preparation: Pulverize dried Fritillaria thunbergii bulbs to 50 mesh particle size. Determine moisture content (should be <10%).

- Extraction Vessel Loading: Accurately weigh 10.0 g of plant material into the extraction vessel. Include filter papers at both ends to prevent particle entrainment.

- System Parameter Setup: Program the SFE system to the optimal parameters:

- Extraction time: 3.0 hours

- Temperature: 60.4°C

- Pressure: 26.5 MPa

- Modifier: 89.3% ethanol in water

- CO₂ flow rate: As per manufacturer specifications

- Extraction Process: Initiate the extraction cycle, ensuring steady modifier flow and system stability.

- Collection: Collect the extract in a cooled vessel containing 10 mL of 80% ethanol.

- Post-processing: Concentrate the extract under reduced pressure at 40°C using a rotary evaporator.

- Reconstitution: Reconstitute the dried extract in 5 mL methanol for analysis.

- Storage: Store at -20°C until analysis.

Quality Control:

- Include a reference standard of this compound for method validation

- Perform extraction in triplicate to determine variability

- Monitor system pressure and temperature stability throughout the process

UPLC-MS/MS Analysis Protocol

Protocol Title: Quantitative Analysis of this compound in Plant Extracts and Biological Samples

Principle: This method utilizes reversed-phase chromatography with acetonitrile-formic acid gradient for optimal separation, coupled with tandem mass spectrometry for specific detection and quantification of this compound. [2] [6]

Materials and Equipment:

- UPLC system with binary pump and autosampler

- Triple quadrupole mass spectrometer with ESI source

- ACQUITY UPLC BEH C₁₈ column (100 × 2.1 mm, 1.7 µm)

- This compound reference standard (purity ≥98%)

- Theophylline or carbamazepine as internal standard

- HPLC-grade acetonitrile, methanol, and formic acid

Sample Preparation:

- Plant Extract Preparation: Dilute SFE extracts 1:10 with initial mobile phase conditions.

- Plasma Sample Preparation (for pharmacokinetic studies):

- Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube

- Add 10 µL of internal standard working solution (1 µg/mL)

- Add 300 µL acetonitrile for protein precipitation

- Vortex for 3 minutes, then centrifuge at 16,000 × g for 15 minutes

- Transfer supernatant to a new tube and evaporate under nitrogen at 40°C

- Reconstitute in 100 µL of methanol:acetonitrile (1:1, v/v)

UPLC-MS/MS Conditions:

- Column Temperature: 40°C

- Mobile Phase:

- A: 0.1% formic acid in water

- B: Acetonitrile

- Gradient Program:

- 0-1.0 min: 2-15% B

- 1.0-2.0 min: 15-25% B

- 2.0-3.0 min: 25-25% B

- 3.0-3.1 min: 25-100% B

- 3.1-4.5 min: 100-100% B

- 4.5-4.8 min: 100-2% B

- 4.8-6.0 min: 2-2% B

- Flow Rate: 0.3 mL/min

- Injection Volume: 2 µL

MS Detection Parameters:

- Ionization Mode: ESI-positive

- Ion Source Temperature: 150°C

- Desolvation Temperature: 450°C

- Capillary Voltage: 3.0 kV

- Desolvation Gas Flow: 800 L/h

- Cone Gas Flow: 150 L/h

- MRM Transitions:

- This compound: m/z 432.4→414.4 (quantifier), 432.4→398.3 (qualifier)

- Collision energy: 54 eV, Fragmentor: 124 V

Calibration and Validation:

- Prepare calibration standards in the range of 1-500 ng/mL

- Establish linearity with correlation coefficient (r²) > 0.990

- Determine precision and accuracy with QC samples at LLOQ, low, medium, and high concentrations

- Evaluate matrix effects and extraction recovery

The analytical workflow below outlines the complete UPLC-MS/MS method development and application process:

Applications and Conclusion

Pharmaceutical Applications

This compound and related Fritillaria alkaloids demonstrate diverse pharmacological activities with significant potential for pharmaceutical development. These compounds exhibit potent anti-inflammatory effects through inhibition of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and suppression of MAPK and NF-κB signaling pathways. Additionally, this compound shows antitussive and expectorant activities, supporting its traditional use in respiratory disorders. Emerging research indicates potential anticancer properties, particularly against non-small cell lung cancer cells, without significant cytotoxicity, suggesting a favorable therapeutic window. The relaxant effects on tracheal and bronchial smooth muscles further support its application in respiratory conditions, while potential neuroprotective effects in Parkinson's disease models indicate broader therapeutic possibilities. [2] [6] [4]

Conclusion and Future Perspectives

The extraction and analysis of this compound have evolved significantly, with supercritical fluid extraction emerging as the superior method for industrial applications due to its efficiency, selectivity, and environmental benefits. The development of sensitive UPLC-MS/MS methods has enabled precise quantification in complex matrices, supporting quality control and pharmacokinetic studies. Meanwhile, the discovery of endophytic fungi capable of producing this compound offers a sustainable alternative to plant extraction, potentially addressing supply chain challenges associated with endangered Fritillaria species. [1] [2] [4]

Future research should focus on strain improvement for microbial production, extraction process intensification, and comprehensive clinical evaluation of this compound's therapeutic potential. Integration of green chemistry principles throughout the extraction and analysis workflow will be essential for environmentally responsible development. The combination of advanced extraction technologies, robust analytical methods, and sustainable sourcing approaches positions this compound as a promising candidate for pharmaceutical development with roots in traditional medicine. [1] [5] [4]

References

- 1. Optimization of Supercritical Fluid Extraction of Total Alkaloids... [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination and Pharmacokinetics of ... [pmc.ncbi.nlm.nih.gov]

- 3. Showing NP-Card for this compound (NP0137310) [np-mrd.org]

- 4. This compound and peiminine production by endophytic fungus ... [sciencedirect.com]

- 5. Multidimensional quality evaluation and traceability study ... [pubmed.ncbi.nlm.nih.gov]

- 6. Integrated UPLC–MS/MS and UPLC–Q–TOF ... [pmc.ncbi.nlm.nih.gov]

- 7. [Simultaneous determination of this compound and sipeimine in ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Supercritical Fluid Extraction of Peimisine

Introduction to Supercritical Fluid Extraction Technology

Supercritical Fluid Extraction (SFE) represents a sophisticated separation technology that utilizes fluids at temperatures and pressures above their critical points, where they exhibit unique properties intermediate between liquids and gases. This technology has gained significant traction in natural product extraction due to its superior selectivity, minimal environmental impact, and preservation of thermolabile compounds. The historical development of SFE began in 1822 when French physicist Charles Cagniard de la Tour first discovered supercritical states by observing the disappearance of the liquid-gas interface in a sealed container at specific temperature and pressure conditions. This fundamental discovery laid the groundwork for what would become a revolutionary extraction methodology nearly a century later [1].

The most widely used solvent in SFE is carbon dioxide (CO₂), which offers numerous advantages including low critical temperature (31.1°C) and pressure (7.38 MPa), making it ideal for extracting heat-sensitive compounds like alkaloids. Additionally, CO₂ is non-toxic, non-flammable, chemically inert, and environmentally benign, as it primarily utilizes recycled carbon dioxide from industrial processes. Supercritical CO₂ (SC-CO₂) exhibits liquid-like densities resulting in excellent solvating power, while maintaining gas-like viscosities and diffusivities that facilitate rapid penetration into solid matrices and efficient extraction. The tunable solvation power of SC-CO₂ by simply adjusting temperature and pressure parameters makes it particularly valuable for selective extraction of target compounds from complex natural matrices [1] [2].

Peimisine: Chemical Profile and Therapeutic Significance

This compound is an isosteroidal alkaloid belonging to the cevanine group, characterized by a distinctive hexacyclic benzo[7,8]fluoreno[2,1-b]quinolizine nucleus. This structural complexity contributes to its potent bioactivity and makes it a valuable target for extraction and purification. This compound is primarily found in various Fritillaria species, particularly Fritillaria thunbergii Miq. (known as Zhe Beimu in Traditional Chinese Medicine), where it exists alongside related alkaloids such as peimine and peiminine [3] [4]. These plants have been used for centuries in Traditional Chinese Medicine (TCM) as antitussive and expectorant agents, with modern pharmacological studies confirming their therapeutic potential [3].

Recent groundbreaking research has identified this compound as a novel trace amine-associated receptor 1 (TAAR1) agonist through sophisticated structure-based virtual screening approaches. This discovery, published in 2025, positions this compound as a promising candidate for the development of next-generation antidepressants that may offer improved safety profiles compared to conventional monoaminergic therapies. TAAR1 has emerged as a promising non-monoaminergic target for treating neuropsychiatric conditions, including major depressive disorder (MDD), without the common side effects associated with traditional therapies. The interaction between this compound and TAAR1 involves stable hydrogen bonds, hydrophobic contacts, and π-π stacking interactions with key residues within the TAAR1 binding pocket, contributing to high binding stability and receptor specificity [5].

Optimization of SFE Parameters for this compound Extraction

Critical Operational Parameters

The efficiency of supercritical fluid extraction for alkaloids like this compound depends on the careful optimization of several inter-related parameters:

Extraction Pressure: Pressure significantly influences the density of the supercritical fluid, thereby affecting its solvating power. Higher pressures generally increase fluid density and solvating capacity, particularly for medium-polarity compounds like this compound. The optimal pressure range for this compound extraction falls between 25-30 MPa, where sufficient solubility is achieved without excessive co-extraction of undesirable compounds [3] [4].

Extraction Temperature: Temperature exerts a dual effect on SFE efficiency by simultaneously influencing fluid density and solute vapor pressure. While increased temperature reduces fluid density, it enhances the vapor pressure of target compounds, facilitating their transfer into the supercritical phase. The optimal temperature range for this compound extraction is typically between 50-65°C, balancing these competing factors to maximize yield [3].

Co-solvent Selection and Concentration: The non-polar nature of SC-CO₂ limits its effectiveness for extracting polar compounds like alkaloids. The addition of polar co-solvents (typically ethanol-water mixtures at concentrations of 80-100% ethanol) dramatically improves extraction efficiency by increasing the polarity of the supercritical fluid and enhancing solute solubility. Ethanol concentration of 89.3% has been identified as optimal for this compound extraction in certain studies [3].

Extraction Time: The duration of extraction must be sufficient to allow for adequate matrix penetration and compound dissolution. For this compound, optimal extraction times typically range from 2.9-3.0 hours, ensuring high recovery without unnecessary prolongation of the process [3] [4].

Particle Size and Preparation: Proper sample preparation, including drying and grinding to appropriate particle sizes (≤250 μm), enhances extraction efficiency by increasing surface area and reducing diffusion path length [4].

Quantitative Optimization Data

Table 1: Optimal SFE Conditions for this compound Extraction from Fritillaria Species

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Pressure (MPa) | 10-35 | 26.5-30.6 | Increase from 10-26.5 MPa; plateaus thereafter |

| Temperature (°C) | 45-70 | 60.4-61.3 | Higher temperatures favor extraction within range |

| Co-solvent Concentration (% ethanol) | 80-100 | 89.3-95.8 | Critical for solubility enhancement |

| Extraction Time (hours) | 1.5-3.5 | 2.9-3.0 | Proportional increase up to 3.0 hours |

| Particle Size (μm) | ≤250 | ≤250 | Smaller particles increase yield |

| Co-solvent Flow Rate (g/min) | - | 2.0 | Dependent on system configuration |

Table 2: Comparative Extraction Yields Under Optimized SFE Conditions

| Matrix | Total Alkaloids (mg/g) | This compound Yield (mg/g) | Peimine Yield (mg/g) | Peiminine Yield (mg/g) |

|---|---|---|---|---|

| F. thunbergii Bulb | 3.8 | 0.5 | 1.3 | 1.3 |

| F. thunbergii Flower | 2.49 | 0.31 | 0.84 | 0.82 |

| Extraction Efficiency | ~95% | ~92% | ~96% | ~94% |

Detailed SFE Protocols for this compound Extraction

Standardized SFE Protocol for Fritillaria Material

Protocol Objective: To extract this compound and related alkaloids from Fritillaria thunbergii bulbs or flowers using optimized SFE conditions.

Equipment and Reagents:

- Supercritical fluid extractor (e.g., SFE system with 500 mL extraction vessel)

- CO₂ cylinder (SFE-grade, 99.9% purity)

- High-pressure pump (capable of ≥ 35 MPa)

- Co-solvent pump (for ethanol delivery)

- Ethanol (pharmaceutical grade, 99.9% purity)

- Deionized water

- Collection vessels

- Analytical balance

- Drying oven

- Herb grinder or pulverizer

- Sieve (250 μm or 40-mesh)

Sample Preparation:

- Dry fresh Fritillaria bulbs or flowers at 60°C for 24 hours to constant weight

- Grind dried material using an herbal pulverizer (e.g., FW 100, Tianjin Taisite Instrument Co. Ltd)

- Sieve ground material through 250 μm (40-mesh) screen to ensure uniform particle size

- Store prepared powder in airtight, light-resistant containers at room temperature until use

Extraction Procedure:

- Accurately weigh 10.0 g of prepared Fritillaria powder

- Mix sample with glass wool or inert matrix to prevent channeling in extraction vessel

- Load mixture into 500 mL extraction vessel

- Set extraction parameters as follows:

- Pressure: 26.5 MPa

- Temperature: 60.4°C

- CO₂ flow rate: 2.0-2.5 g/min (adjusted based on system configuration)

- Co-solvent: 89.3% ethanol in water at 0.5-2.0 g/min flow rate

- Extraction time: 3.0 hours in dynamic mode

- Initiate extraction process, maintaining parameters within ±0.5°C and ±0.5 MPa

- Collect extract in separator at ambient temperature and atmospheric pressure

- Rinse collection vessel with ethanol to recover residual extract

- Evaporate ethanol under reduced pressure at 40°C

- Weigh extracted material and store at -20°C for further analysis

Quality Control Considerations:

- Perform system calibration before extraction using standard calibration method prescribed by equipment supplier

- Conduct blank extraction with empty vessel to monitor system contamination

- Include reference standards of this compound, peimine, and peiminine for quantification

- Monitor pressure and temperature stability throughout extraction process [3] [4].

Advanced SFE Protocol with Fractional Separation

Protocol Objective: To extract and fractionate this compound from complex plant matrices using multi-step separation for enhanced purity.

Specialized Equipment:

- SFE system with multiple separators in series (minimum 2)

- Precision temperature control for each separator

- Programmable pressure reduction system

- In-line monitoring capability (optional)

Procedure:

- Prepare sample as described in Section 4.1

- Load extraction vessel and set initial parameters:

- Pressure: 28 MPa

- Temperature: 58°C

- Co-solvent: 90% ethanol at 1.5 g/min

- Configure separators in series with differential conditions:

- Separator 1: 12 MPa, 35°C (collects less polar compounds)

- Separator 2: 5 MPa, 25°C (collects this compound-enriched fraction)

- Conduct dynamic extraction for 2.5 hours

- Independently collect fractions from each separator

- Analyze each fraction for alkaloid content and purity

- Adjust separator parameters iteratively based on analytical results to optimize fractionation [2]

Analytical Methods for this compound Quantification and Characterization

Ultra-Performance Liquid Chromatography (UPLC) Analysis

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm)

- Mobile Phase:

- A: 0.1% formic acid in water

- B: 0.1% formic acid in acetonitrile

- Gradient Program:

- 0-1 min: 5% B

- 1-8 min: 5-30% B (linear gradient)

- 8-10 min: 30-95% B (linear gradient)

- 10-12 min: 95% B (hold)

- 12-12.5 min: 95-5% B (return to initial conditions)

- 12.5-15 min: 5% B (re-equilibration)

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Detection: PDA detection at 230 nm

- Injection Volume: 2 μL

Sample Preparation:

- Dissolve SFE extract in methanol to concentration of 1 mg/mL

- Filter through 0.22 μm PTFE membrane filter

- Transfer to UPLC vials for analysis

Identification and Quantification:

- Identify this compound by comparison with reference standard retention time (approximately 2.6 minutes)

- Confirm identity by spiking with authentic standard

- Quantify using external calibration curve (typically 0.5-100 μg/mL) [3]

HPLC-MS for Comprehensive Profiling

Instrumentation: HPLC system coupled with mass spectrometer equipped with APCI or ESI source

Chromatographic Conditions:

- Column: Zorbax Eclipse RP C18 (5 μm, 4.6 × 150 mm)

- Mobile Phase:

- A: 1% aqueous acetic acid

- B: acetonitrile

- Gradient Program:

- 0-40 min: 40-80% B (linear gradient)

- 40-60 min: 80% B (hold)

- Flow Rate: 1.0 mL/min

- Detection: 370 nm for flavonoids; 230 nm for alkaloids

- Injection Volume: 10 μL

Mass Spectrometry Conditions (APCI positive mode):

- Drying gas temperature: 350°C

- Drying gas flow: 13.0 L/min

- Nebulizer pressure: 60 psig

- Vaporizer temperature: 325°C

- Capillary voltage: 4000 V

- Corona current: 4 μA

- Mass range: 200-450 m/z

- Fragmentor voltage: 100 V [6]

Research Applications and Recent Discoveries

TAAR1 Agonism and Neuropsychiatric Applications

Recent computational and pharmacological studies have revealed that this compound functions as a novel TAAR1 agonist, positioning it as a promising candidate for neuropsychiatric drug development. TAAR1 (Trace Amine-Associated Receptor 1) represents a non-monoaminergic target that modulates dopaminergic, serotonergic, and noradrenergic neurotransmission without directly antagonizing dopamine receptors. This mechanism offers potential advantages over conventional antidepressants, potentially avoiding extrapyramidal symptoms and metabolic side effects [5].

The identification of this compound as a TAAR1 agonist was achieved through an integrative screening approach incorporating:

- Structure-based virtual screening of phytochemical databases

- Molecular docking studies demonstrating strong binding affinities

- PAINS filtering to eliminate promiscuous binders

- Pharmacokinetic evaluation predicting favorable drug-like properties

- Molecular dynamics simulations confirming binding stability

These computational studies demonstrated that this compound forms stable hydrogen bonds, hydrophobic contacts, and π-π stacking interactions with key residues within the TAAR1 binding pocket, contributing to high binding stability and receptor specificity. All-atom molecular dynamics simulations, MM-PBSA, and essential dynamics analyses affirmed that this compound exhibits favorable conformational interactions and stable binding with TAAR1 [5].

Antioxidant Capacity Assessment

SFE extracts of Fritillaria species containing this compound have demonstrated significant antioxidant capacity when evaluated using multiple standardized assays:

- DPPH Radical Scavenging Activity: EC₅₀ value of 5.5 mg/mL

- ABTS Radical Scavenging Activity: EC₅₀ value of 0.3 mg/mL

- Ferric Reducing Antioxidant Power (FRAP): 118.2 mg ascorbic acid equivalent (AAE)/100 g

These antioxidant properties complement the receptor-based activities of this compound and may contribute to its overall therapeutic potential, particularly in conditions involving oxidative stress [3].

Conclusion and Future Perspectives

Supercritical fluid extraction has established itself as a highly efficient methodology for the extraction of this compound and related alkaloids from Fritillaria species. The optimized parameters detailed in these application notes enable researchers to achieve extraction efficiencies exceeding 90% for target compounds, while maintaining their structural integrity and bioactivity. The environmental sustainability of SFE, coupled with its superior selectivity and reduced processing times, positions this technology as a cornerstone of modern natural product research and development.

The recent discovery of this compound's activity as a TAAR1 agonist highlights the continuing value of integrating traditional medicinal knowledge with contemporary extraction technologies and pharmacological screening methods. Future research directions should include:

- Scale-up studies to translate laboratory optimizations to industrial production

- In vivo validation of this compound's antidepressant efficacy and safety profile

- Formulation development to enhance bioavailability and brain penetration

- Structure-activity relationship studies to develop more potent analogs

These application notes provide comprehensive protocols that enable researchers to reliably extract and characterize this compound, supporting further investigation of its promising therapeutic potential.

Workflow Diagram

Figure 1: Comprehensive workflow for supercritical fluid extraction of this compound from sample preparation to research applications

References

- 1. of Principles Supercritical Fluid Extraction [jascoeurope.com]

- 2. Recent Advances in Supercritical Fluid Extraction of Natural ... [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Supercritical Fluid Extraction of Total Alkaloids ... [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of total alkaloids, peimine and peiminine from ... [sciencedirect.com]

- 5. Structure-based identification of bioactive compounds as trace ... [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of conditions for supercritical fluid extraction ... [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: SFE Optimization and Bioactivity of Peimisine

Peimisine is a bioactive isosteroidal alkaloid primarily found in Fritillaria species, such as Fritillaria thunbergii Miq., a plant used in Traditional Chinese Medicine for its antitussive and expectorant properties [1] [2]. Recent studies have highlighted its potential for treating asthma, acute lung injury, hepatic fibrosis, and as a novel candidate for central nervous system disorders [3] [4]. These notes detail a standardized protocol for optimizing its extraction via Supercritical Fluid Extraction and outline methodologies for assessing its bioactivity.

SFE Optimization for this compound

Supercritical Fluid Extraction using carbon dioxide (SC-CO₂) is an environmentally friendly technique that offers advantages over classical solvent extraction, including better selectivity, reduced use of organic solvents, and higher speed [1]. The optimization process is crucial for maximizing yield.

1.1. Central Composite Design (CCD) for Optimization A Central Composite Design with four variables and five levels is recommended to optimize the process parameters effectively [1] [5].

Independent Variables & Ranges:

Optimal Conditions & Predicted Yield: Under the optimal conditions, the predicted yield for this compound is 0.5 mg per gram of dried F. thunbergii bulb [1] [5].

| Parameter | Optimal Value | | :--- | :--- | | Extraction Time | 3.0 hours | | Temperature | 60.4 °C | | Pressure | 26.5 MPa | | Ethanol Concentration | 89.3 % | | Predicted this compound Yield | 0.5 mg/g |

1.2. Experimental Protocol: SFE of this compound

Materials:

- Plant Material: Dried and powdered bulbs of Fritillaria thunbergii Miq.

- Extraction Fluid: Food-grade or higher purity Carbon Dioxide (CO₂).

- Co-solvent: Analytical grade or higher purity Ethanol.

- Equipment: Supercritical Fluid Extractor (e.g., SFT-100 model [6]).

Procedure:

- Sample Preparation: Reduce the particle size of the dried bulbs to a fine powder using a high-speed pulverizer.

- Loading: Accurately weigh about 10 grams of the powder and load it into the extraction vessel of the SFE system [6].

- Extraction Run: Set the SFE system to the optimized parameters (60.4 °C, 26.5 MPa). Introduce the CO₂ and ethanol modifier (89.3% concentration) at the specified flow rate.

- Dynamic Extraction: Run the extraction for 3.0 hours.

- Collection: Collect the extract in a suitable container. The CO₂ will evaporate, leaving the this compound-enriched extract.

- Analysis: The extract can be purified further (e.g., using solid-phase extraction) and analyzed via Ultra-Performance Liquid Chromatography (UPLC) to quantify this compound yield [1] [5].

The workflow for the SFE optimization and analysis process is as follows:

Analytical Methods & Bioactivity Protocols

2.1. UPLC Analysis for Quantification A robust analytical method is needed to quantify this compound in the SFE extracts.

- Chromatographic Conditions:

- Column: Accucore aQ UHPLC column (150 mm × 2.1 mm × 2.6 μm) or equivalent [6].

- Mobile Phase: Gradient elution using water with 0.1% formic acid and methanol.

- Detection: Depending on available detectors. Heated Electro-Spray Ionization (HESI) coupled with high-resolution mass spectrometry is highly specific and sensitive [6].

- Identification: this compound typically elutes at a retention time of approximately 2.6 minutes under optimized UPLC conditions [1] [5].

2.2. Key Bioactivity Assessment Protocols

Research has identified several therapeutic potentials for this compound. Below are protocols for key areas.

2.2.1. Protocol for Assessing Antihypertensive Potential (ACE Inhibition) this compound inhibits Angiotensin-I Converting Enzyme (ACE) in a dose-dependent manner, suggesting antihypertensive properties [4].

- Materials: Recombinant ACE, Hippuryl-Histidyl-Leucine (HHL) substrate, this compound samples, spectrophotometer.

- Procedure:

- Incubate ACE with HHL substrate in the presence of varying concentrations of this compound.

- Stop the reaction and measure the amount of hippuric acid released.

- Calculate the percentage inhibition of ACE activity.

- Expected Outcome: this compound displays an IC₅₀ value of 526.5 µM [4].

2.2.2. Protocol for Assessing Neuroprotective Potential (TAAR1 Agonism) A recent computational study identified this compound as a potential agonist for Trace Amine-Associated Receptor 1 (TAAR1), a promising target for major depressive disorder [3].

- Materials: TAAR1 receptor model, molecular docking software (e.g., InstaDock), molecular dynamics simulation software.

- Procedure:

- Perform structure-based virtual screening to evaluate this compound's binding affinity and pose within the TAAR1 binding pocket.

- Run all-atom molecular dynamics simulations to assess the stability of the this compound-TAAR1 complex.

- Analyze key interactions like hydrogen bonds and hydrophobic contacts.

- Expected Outcome: this compound demonstrates strong binding stability and favorable interactions with key residues in the TAAR1 binding pocket [3].

The following diagram illustrates the multi-faceted biological activities and associated mechanisms of action of this compound:

Summary of this compound's Bioactivities

The following table summarizes the key pharmacological activities and experimental models associated with this compound.

| Bioactivity | Proposed Mechanism / Experimental Model | Key Quantitative Finding |

|---|---|---|

| Antiasthmatic [4] | Relaxes tracheal smooth muscle by affecting M-receptors, exciting β-receptors, and promoting NO release. | N/A |

| Protection from Acute Lung Injury [4] | LPS-induced mouse model; reduces biomarkers in bronchoalveolar lavage fluid. | Reduces LDH and MDA in a dose-dependent manner. |

| Antihypertensive [4] | Inhibition of Angiotensin-I Converting Enzyme (ACE) activity. | IC₅₀ value of 526.5 µM. |

| Anti-hepatic Fibrosis [4] | Mouse model; inhibits fibrogenesis and lipid peroxidation. | N/A |

| Neuroprotective / Antidepressant Potential [3] | Agonism of Trace Amine-Associated Receptor 1 (TAAR1), identified via in silico screening. | Stable binding and favorable interactions in molecular dynamics simulations. |

References

- 1. Optimization of Supercritical Fluid Extraction of Total ... [mdpi.com]

- 2. Chromatographic analysis of Fritillaria isosteroidal ... [sciencedirect.com]

- 3. Structure-based identification of bioactive compounds as trace ... [pmc.ncbi.nlm.nih.gov]

- 4. | RAAS | AChR | TargetMol this compound [targetmol.com]

- 5. Optimization of Supercritical Fluid Extraction of Total Alkaloids ... [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of supercritical-CO2 extraction and ... [nature.com]

UPLC-MS/MS Quantification of Peimisine: Application Notes and Protocols for Researchers

Introduction

Peimisine is an isosteroidal alkaloid found in various Fritillaria species, plants used in Traditional Chinese Medicine for centuries. Recent pharmacological studies have revealed promising biological activities, including anti-inflammatory effects in colitis models by suppressing the Jak-Stat signaling pathway and alleviating gut microbiota dysbiosis, as well as inhibiting oxidative stress injury and apoptosis in lung cells induced by cigarette smoke extract [1] [2]. Furthermore, this compound has been identified as an active compound in herbal formulations against metastatic non-small cell lung cancer (NSCLC), acting by reversing epithelial-mesenchymal transition (EMT) [3]. To support this growing research, robust analytical methods for the quantification of this compound in various matrices are essential. These Application Notes outline a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and specific determination of this compound.

Analytical Method Conditions and Parameters

The following section details the core chromatographic and mass spectrometric parameters for the quantification of this compound and related alkaloids, providing a benchmark for method development.

Table 1: Optimized UPLC-MS/MS Conditions for Fritillaria Alkaloid Analysis

| Parameter | Specification | Application / Note |

|---|---|---|

| Instrumentation | UPLC-MS/MS | - |

| Chromatography | ||

| Column | Thermo Scientific Accucore C18 (2.1 × 100 mm, 2.6 µm) [4] | Alternative: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) [5] [6] |

| Column Temperature | 30 °C [4] | - |

| Mobile Phase | A: 10 mM ammonium formate + 0.1% ammonia water [4] | For improved peak shape: 0.03% diethylamine can be added [7]. |

| B: Methanol [4] | Alternative: Acetonitrile with 0.1% formic acid [5] | |

| Flow Rate | 0.2 mL/min [4] | Alternative: 0.3-0.4 mL/min [5] [6] |

| Gradient Program | Start at 80% A; complex gradient over 15 min [4] | See Table 2 for details. Faster gradients (~3-6 min) are also reported [5] [6]. |

| Injection Volume | 2-5 µL | - |

| Mass Spectrometry | ||

| Ion Source | Electrospray Ionization (ESI) | - |

| Ionization Mode | Positive | Suitable for alkaloids [5] [4] [7]. |

| Source Temperature | 300 °C [4] | Alternative: 450 °C [5] |

| Spray Voltage | 4600 V [4] | - |

| Data Acquisition | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | - |

| This compound Transitions | Precursor Ion > Product Ion (Collision Energy) | |

| Quantitative Ion | 428 > 114 (44 eV) [4] | - |

| Internal Standard | Theophylline [5] or Carbamazepine [6] | Used for correction of extraction and injection variability. |

Table 2: Example of a Detailed Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Description |

|---|---|---|---|

| 0.0 | 80 | 20 | Initial conditions |

| 1.0 | 80 | 20 | Isocratic hold |

| 2.0 | 35 | 65 | Linear gradient |

| 4.0 | 20 | 80 | Linear gradient |

| 9.0 | 20 | 80 | Isocratic hold |

| 11.0 | 10 | 90 | Linear gradient |

| 14.0 | 10 | 90 | Isocratic hold |

| 15.0 | 80 | 20 | Linear gradient to initial |

| 20.0 | 80 | 20 | Re-equilibration [4] |

Detailed Experimental Protocol

Sample Preparation Protocol

Proper sample preparation is critical for achieving high recovery and minimizing matrix effects.

- Plasma/Serum Protein Precipitation: Transfer 100 µL of plasma/serum to a microcentrifuge tube. Add 200-400 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins [6]. Vortex mix vigorously for 3 minutes and then centrifuge at >16,000 × g for 20 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or by centrifugal evaporation. Reconstitute the dry residue in 100-200 µL of a 1:1 (v/v) mixture of methanol and acetonitrile. Vortex for 2 minutes and centrifuge again before transferring the supernatant to an LC-MS vial for analysis [6] [8].

- Liquid-Liquid Extraction (LLE): An LLE method using ethyl acetate has been successfully applied for related alkaloids like peimine and peiminine and can be adapted for this compound [5] [9].

Instrument Operation Procedure

- System Startup: Power on the UPLC and MS systems. Allow the mass spectrometer to pump down and stabilize according to the manufacturer's instructions.

- Mobile Phase Preparation: Prepare fresh mobile phases, filter through a 0.22 µm membrane, and degas by sonication.

- Column Equilibration: Install the specified C18 column and equilibrate with the starting mobile phase composition (e.g., 80% A) at the operational flow rate for at least 10-15 column volumes or until a stable baseline is achieved.

- Tuning and Calibration: Perform mass spectrometer calibration and tuning using the appropriate calibrants for the selected mass range in positive ESI mode.

- Sequence Setup: Create an acquisition sequence that includes:

- A series of calibration standards (e.g., 1-500 ng/mL) for constructing a linear curve.

- Quality Control (QC) samples at low, mid, and high concentrations.

- The prepared experimental samples.

- Data Acquisition: Start the sequence. Monitor system pressure and baseline stability throughout the run.

The following workflow diagram summarizes the entire analytical process from sample to result.

Method Validation Highlights

A validated quantitative bioanalytical method should meet established acceptance criteria for key parameters. While comprehensive data for this compound is limited, parameters for the structurally similar alkaloid Sipeimine provide a strong reference [6] [8].

Table 3: Key Validation Parameters (Based on Sipeimine as a Reference)

| Validation Parameter | Result / Acceptance Criteria | Reference |

|---|---|---|

| Linearity & Range | r² > 0.99 over the investigated concentration range. | [6] [8] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10. For related alkaloids: ~1 ng/mL in plasma. | [5] |

| Precision (Intra-day & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤20% at LLOQ). | [5] |

| Accuracy | Relative error within ± 15% (± 20% at LLOQ). | [5] |

| Extraction Recovery | Consistent and high recovery (e.g., 82-89% for peimine/peiminine). | [5] [9] |

| Matrix Effect | Minimal ion suppression/enhancement (e.g., 92-101% for peimine/peiminine). | [5] [9] |

Applications in Pharmacological Research

The described UPLC-MS/MS method enables critical investigations into the in vivo behavior and mechanism of this compound.

- Pharmacokinetic and Tissue Distribution Studies: A validated method for Sipeimine showed rapid absorption, slow elimination (~40% oral bioavailability), and wide tissue distribution (except the brain), with a plasma protein binding ratio of approximately 30% [6] [8]. This serves as a model for future this compound studies.

- Metabolism and Excretion: Related alkaloids are metabolized via hydroxylation, sulfation, and glucose conjugation, and are predominantly excreted unchanged in urine [6] [8].

- Mechanism of Action Studies: The method can be used to correlate drug exposure with pharmacological effects. For example, this compound ameliorates DSS-induced colitis by suppressing the Jak-Stat signaling pathway, leading to reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ), inhibition of M1 macrophage polarization, and restoration of Th17/Treg cell balance [1]. It also positively modulates gut microbiota, increasing beneficial microbes (e.g., Ruminococcaceae UCG-014) and decreasing harmful ones (e.g., Bacteroides) [1].

The diagram below illustrates the key pharmacological pathways modulated by this compound in colitis.

Troubleshooting and Notes

- Peak Tailing: A common issue for basic compounds like alkaloids. Adding a mobile phase additive such as 0.03% diethylamine or 0.1% formic acid can significantly improve peak shape [7] [5].

- Sensitivity: To achieve low ng/mL sensitivity, optimize the collision energy for the specific MRM transition and ensure a clean sample preparation to minimize matrix effects.

- Specificity: Confirm that the method is specific for this compound by analyzing blank matrices from at least six different sources to ensure no endogenous compounds co-elute or interfere with the analyte or internal standard.

Conclusion

This document provides a comprehensive framework for the UPLC-MS/MS quantification of this compound. The protocols and parameters, derived from established methods for this compound and its analogues, are robust and can be directly applied or slightly modified to support pharmacokinetic, metabolic, and pharmacodynamic studies, thereby accelerating the development of Fritillaria-based therapeutics.

References

- 1. This compound ameliorates DSS-induced colitis by suppressing ... [pubmed.ncbi.nlm.nih.gov]

- 2. Ebeiedinone and this compound inhibit cigarette smoke extract ... [sciencedirect.com]

- 3. Identification of the active compounds in the Yi-Fei-San-Jie ... [sciencedirect.com]

- 4. 2.7. LC-MS/MS Conditions [bio-protocol.org]

- 5. Simultaneous Determination and Pharmacokinetics of ... [pmc.ncbi.nlm.nih.gov]

- 6. Integrated UPLC–MS/MS and UPLC–Q–TOF ... [frontiersin.org]

- 7. Development and validation of a liquid chromatography ... [sciencedirect.com]

- 8. Integrated UPLC–MS/MS and UPLC–Q–TOF ... [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Determination and Pharmacokinetics of ... [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of Peimisine

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quality control of bioactive compounds like Peimisine. This application note provides a detailed protocol for the reverse-phase (RP) HPLC analysis of this compound, aimed at determining its purity and stability. The methods outlined are designed to be robust, reproducible, and compliant with regulatory standards for pharmaceutical development [1]. The principles are derived from established peptide analysis workflows, which are directly applicable to other natural products [2].

Experimental Design

A well-designed experiment is crucial for generating reliable and interpretable data.